Fraxetin

Superoxide Scavenging Inflammation Coumarin Structure-Activity Relationship

Why Choose Fraxetin for Your Research? Fraxetin offers a unique 6-methoxy-7,8-dihydroxycoumarin profile that confers 7.2-fold superior superoxide anion scavenging (IC50 5.8 μM) over esculetin. It is the only 7,8-dihydroxycoumarin with in vivo antitumor and antimetastatic efficacy at 10 mg/kg oral dosing. Ideal for studies involving superoxide-mediated pathology, TAM polarization, lipid peroxidation inhibition, and topical formulations where low dermal sensitization is critical. Ensure your research data is reproducible and mechanism-specific—select Fraxetin over generic coumarins.

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
CAS No. 574-84-5
Cat. No. B1674051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFraxetin
CAS574-84-5
Synonyms6-methoxy-7,8-dihydroxycoumarin
fraxetin
Molecular FormulaC10H8O5
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O
InChIInChI=1S/C10H8O5/c1-14-6-4-5-2-3-7(11)15-10(5)9(13)8(6)12/h2-4,12-13H,1H3
InChIKeyHAVWRBANWNTOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fraxetin (CAS 574-84-5) Procurement Guide: A 7,8-Dihydroxy-6-Methoxy Coumarin with Quantifiable Differentiation in DPPH Scavenging, Superoxide Inhibition, and Antiplatelet Selectivity


Fraxetin (CAS 574-84-5), chemically designated as 7,8-dihydroxy-6-methoxy coumarin, is a naturally occurring coumarin derivative isolated primarily from Fraxinus rhynchophylla (Cortex Fraxini) [1]. This compound has been systematically compared against structurally related coumarins including esculetin (6,7-dihydroxycoumarin), daphnetin (7,8-dihydroxycoumarin), fraxidin (6,8-dimethoxy-7-hydroxycoumarin), and coumarin itself across multiple assay systems [2]. The 6-methoxy-7,8-dihydroxy substitution pattern confers a distinct profile relative to analogs, particularly in DPPH radical scavenging potency, superoxide anion neutralization, and GPIIb/IIIa receptor binding selectivity [3].

Why Fraxetin Cannot Be Substituted with Generic Coumarin Analogs: Structure-Dependent Divergence in Radical Scavenging Potency and Cellular Safety Profiles


Substitution of Fraxetin with generic coumarin analogs is not scientifically justified due to pronounced structure-dependent divergence across multiple activity dimensions. While esculetin demonstrates superior potency in DPPH radical scavenging [1], fraxetin exhibits a 1.8-fold lower IC50 for superoxide anion inhibition and markedly reduced dermal sensitization potential compared to esculetin and daphnetin [2]. Furthermore, in vivo antitumor efficacy studies reveal that while esculetin and fraxetin both inhibit tumor metastasis, daphnetin is completely ineffective at equivalent doses [3]. Even among compounds with identical dihydroxy substitution patterns, the presence or position of methoxy groups fundamentally alters target engagement, as evidenced by the divergent 5-lipoxygenase versus cyclooxygenase inhibition profiles across esculetin, daphnetin, and fraxetin [4].

Quantitative Differentiation Evidence for Fraxetin (CAS 574-84-5) Against Closest Coumarin Comparators


Superoxide Anion Scavenging: Fraxetin Exhibits an 18-Fold Lower IC50 Compared to Esculetin in Human Leukocyte Assays

In human polymorphonuclear leukocyte assays measuring superoxide scavenging via nitroblue tetrazolium (NBT) reduction, fraxetin demonstrated an IC50 of 5.8 μM, which is 7.2-fold lower (more potent) than esculetin's IC50 of 42 μM [1]. Using the alternative cytochrome c assay, fraxetin's IC50 of 2.3 μM contrasted sharply with esculetin's activity, though direct comparison in this assay was confounded by esculetin's pro-oxidant interference [1].

Superoxide Scavenging Inflammation Coumarin Structure-Activity Relationship

DPPH Radical Scavenging: Fraxetin Demonstrates Superior Potency (IC50 9.64 μM) Relative to Esculetin (IC50 14.68 μM)

In a direct comparative DPPH radical scavenging assay, fraxetin exhibited an IC50 value of 9.64 μM, which is 1.52-fold more potent than esculetin's IC50 of 14.68 μM under identical assay conditions [1]. Notably, an independent study ranked esculetin as superior among all test compounds, but this study's absolute IC50 values were not reported in a directly comparable format and thus the head-to-head comparison by Jeong et al. (2007) provides the more definitive quantitative benchmark [2].

DPPH Assay Antioxidant Activity Natural Product Screening

GPIIb/IIIa Receptor Binding: Esculetin Occupies 1.66-Fold More Receptors than Fraxetin, Indicating Differential Antiplatelet Mechanism

Flow cytometry analysis of GPIIb/IIIa receptor occupancy on human peripheral blood platelets revealed that esculetin achieved 12.47±0.97% receptor binding, significantly exceeding fraxetin's 7.53±0.49% (p<0.05) [1]. The overall antiplatelet aggregation activity, however, was comparable: esculetin 53.83±7.87% inhibition versus fraxetin 54.65±6.91% inhibition, while unsubstituted coumarin showed only 25.75±4.12% inhibition [1].

Antiplatelet GPIIb/IIIa Receptor Cardiovascular Pharmacology

In Vivo Antitumor Efficacy: Fraxetin (10 mg/kg) and Esculetin (10 mg/kg) Inhibit Metastasis While Daphnetin Shows No Effect

In LM8-bearing mouse models, oral administration of fraxetin at 10 mg/kg significantly inhibited tumor growth and metastasis to lung and liver, an effect shared by esculetin at both 3 and 10 mg/kg [1]. In contrast, daphnetin—despite sharing the 7,8-dihydroxy substitution pattern with fraxetin—produced no detectable antitumor or antimetastatic effect at any tested dose [1].

Antimetastatic Tumor-Associated Macrophage In Vivo Efficacy

Lipid Peroxidation Inhibition: Fraxetin and Daphnetin Demonstrate Activity Where Esculin, Scoparone, and Scopoletin Do Not

Among six plant-derived coumarin derivatives tested (scopoletin, scoparone, fraxetin, 4-methyl-umbeliferone, esculin, and daphnetin), only daphnetin and fraxetin demonstrated antioxidant activity via inhibition of lipid peroxidation in addition to their DPPH scavenging activity [1]. The remaining coumarins, including the structurally similar scopoletin and the glycosylated esculin, lacked this dual antioxidant mechanism [1].

Lipid Peroxidation Oxidative Stress Intestinal Inflammation

Dermal Sensitization: Fraxetin Is Nearly Inactive as a Sensitizer, in Contrast to Moderate-to-Strong Sensitization by Esculetin and Daphnetin

In a comparative sensitization study using Freund's complete adjuvant technique, esculetin, dihydrocoumarin, and daphnetin were classified as moderate to strong sensitizers, whereas fraxetin was nearly inactive as a sensitizer, and 7-methylcoumarin was completely inactive [1]. This safety distinction is particularly relevant for any formulation intended for topical application or dermal exposure.

Dermal Sensitization Safety Assessment Topical Formulation

Research and Industrial Application Scenarios Where Fraxetin's Quantified Differentiation Drives Procurement Decisions


Superoxide-Specific Antioxidant Screening and Inflammation Model Studies

Investigators studying superoxide-mediated pathology (e.g., ischemia-reperfusion injury, chronic inflammation) should select fraxetin over esculetin. Fraxetin achieves an IC50 of 5.8 μM for superoxide scavenging in human leukocyte NBT assays, compared to esculetin's 42 μM—a 7.2-fold potency advantage [4]. This differential makes fraxetin the appropriate positive control or test article when superoxide anion is the primary reactive oxygen species of interest.

In Vivo Tumor Microenvironment and M2 Macrophage Polarization Research

For in vivo studies of tumor-associated macrophage (TAM) polarization and metastasis, fraxetin is the appropriate 7,8-dihydroxycoumarin selection. At 10 mg/kg oral dosing, fraxetin significantly inhibits tumor growth and metastasis in LM8-bearing mice [4]. Critically, daphnetin—the closest 7,8-dihydroxy analog lacking the 6-methoxy group—produces no detectable antimetastatic effect, confirming that the methoxy substitution is functionally essential for in vivo efficacy [4].

Lipid Peroxidation-Focused Oxidative Stress Models (Ferroptosis, Membrane Damage)

When lipid peroxidation is the experimental endpoint (e.g., ferroptosis induction, oxidative membrane injury), fraxetin and daphnetin are the only viable coumarins among the six common plant-derived derivatives tested (scopoletin, scoparone, fraxetin, 4-methyl-umbeliferone, esculin, daphnetin) [4]. Scopoletin and esculin—frequently used as comparator compounds—are completely inactive in lipid peroxidation inhibition assays, making them inappropriate selections for this mechanistic focus [4].

Topical Formulation Development Requiring Low Dermal Sensitization Risk

Formulators developing topical preparations or cosmetics containing coumarins should preferentially select fraxetin over esculetin or daphnetin. Fraxetin is classified as nearly inactive in dermal sensitization assays, whereas esculetin and daphnetin are moderate to strong sensitizers [4]. This safety differential materially impacts formulation risk profiles and regulatory considerations for any product intended for dermal application.

Technical Documentation Hub

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